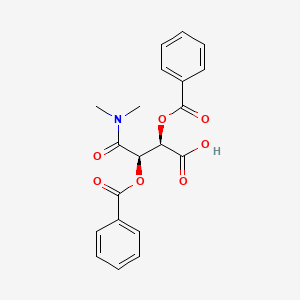

(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex polyfunctional organic molecules. The complete International Union of Pure and Applied Chemistry name is (2R,3R)-2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid, which precisely describes the stereochemical configuration and functional group placement. The compound is registered under Chemical Abstracts Service numbers 78761-37-2 and 36624-61-0, providing standardized identification across chemical databases.

The systematic name construction begins with the butanoic acid backbone, indicating a four-carbon chain with a terminal carboxylic acid group. The oxo designation at position 4 identifies the ketone functionality, while the dimethylamino substituent specifies the tertiary amine attached to the carbonyl carbon. The bis(benzoyloxy) nomenclature indicates two identical benzoyloxy groups attached at positions 2 and 3 of the carbon chain. The stereochemical descriptors (2R,3R) define the absolute configuration at both chiral centers according to Cahn-Ingold-Prelog priority rules.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | (2R,3R)-2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid |

| Chemical Abstracts Service Number | 78761-37-2, 36624-61-0 |

| Molecular Formula | C₂₀H₁₉NO₇ |

| International Chemical Identifier | InChI=1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24)/t15-,16-/m1/s1 |

| Simplified Molecular Input Line Entry System | CN(C)C(=O)C@@HOC(=O)C2=CC=CC=C2 |

The International Chemical Identifier string provides a unique machine-readable representation of the molecular structure, encoding atomic connectivity, stereochemistry, and electronic configuration. The Simplified Molecular Input Line Entry System notation offers a compact linear representation suitable for database storage and computational applications. The compound's systematic identification through multiple standardized nomenclature systems ensures unambiguous communication within the scientific community and facilitates accurate literature searches and database queries.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is characterized by two chiral centers at positions 2 and 3 of the butanoic acid backbone, both possessing R-configuration. The compound exhibits a molecular weight of 385.4 grams per mole and adopts a complex three-dimensional structure influenced by steric interactions between the bulky benzoyloxy substituents. The stereochemical arrangement creates a specific spatial orientation that distinguishes this enantiomer from its corresponding (2S,3S) diastereomer.

The carbon skeleton consists of a linear four-carbon chain with the carboxylic acid terminus adopting a planar configuration due to resonance stabilization. The ketone functionality at position 4 maintains trigonal planar geometry around the carbonyl carbon, with the dimethylamino group contributing to the overall molecular polarity. The two chiral centers at positions 2 and 3 each exhibit tetrahedral geometry, with the benzoyloxy groups extending outward from the main carbon chain to minimize steric hindrance.

The benzoyloxy substituents introduce significant conformational complexity through their aromatic ring systems. Each benzoyl group contains a phenyl ring that can adopt various rotational conformations relative to the carbonyl linker. The phenylcarbonyl moieties possess planar geometry with delocalized pi-electron systems that contribute to the compound's overall stability and electronic properties. The spatial arrangement of these aromatic systems influences the molecule's ability to participate in pi-pi stacking interactions and affects its physical properties such as solubility and crystallization behavior.

| Structural Parameter | Value |

|---|---|

| Molecular Weight | 385.4 g/mol |

| Chiral Centers | 2 (both R-configuration) |

| Aromatic Rings | 2 (phenyl groups) |

| Rotatable Bonds | 8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

The three-dimensional structure exhibits restricted rotation around several bonds due to steric interactions between adjacent functional groups. The benzoyloxy groups at positions 2 and 3 create a crowded environment that influences the preferred conformations of the molecule in solution and solid state. This conformational constraint contributes to the compound's potential utility in asymmetric synthesis and chiral recognition applications.

Functional Group Analysis: Benzoyloxy, Dimethylamino, and Oxobutanoic Moieties

The structural complexity of this compound arises from the presence of multiple distinct functional groups, each contributing unique chemical properties and reactivity patterns. The benzoyloxy groups function as ester linkages connecting aromatic benzoyl moieties to the carbon backbone. These groups are formed by the condensation of benzoic acid with hydroxyl groups, creating stable ester bonds that can be hydrolyzed under appropriate conditions.

The benzoyloxy functional groups possess the general formula -OCO-C₆H₅, where the carbonyl carbon maintains sp² hybridization and the aromatic ring contributes to molecular stability through resonance effects. These groups serve as protecting groups in organic synthesis, providing temporary masking of hydroxyl functionality while allowing selective reactions at other sites. The benzoyl groups exhibit characteristic ultraviolet absorption due to their extended conjugated pi-system, which includes both the carbonyl and aromatic components.

The dimethylamino functional group represents a tertiary amine with the formula -N(CH₃)₂, where the nitrogen atom adopts sp³ hybridization and possesses a lone pair of electrons. This group contributes basicity to the molecule, with typical tertiary amines exhibiting basicity values around 10.7 on the negative logarithm scale. The dimethylamino group enhances molecular polarity and can participate in hydrogen bonding interactions as a proton acceptor. This functionality also increases the compound's solubility in polar solvents and affects its distribution properties in biological systems.

| Functional Group | Chemical Formula | Key Properties |

|---|---|---|

| Benzoyloxy | -OCO-C₆H₅ | Ester linkage, ultraviolet active, hydrolyzable |

| Dimethylamino | -N(CH₃)₂ | Basic, polar, hydrogen bond acceptor |

| Carboxylic Acid | -COOH | Acidic, hydrogen bond donor/acceptor |

| Ketone | C=O | Electrophilic, hydrogen bond acceptor |

The oxobutanoic acid moiety encompasses both the ketone functionality at position 4 and the terminal carboxylic acid group. The ketone carbonyl exhibits electrophilic character, making it susceptible to nucleophilic attack by various reagents. The carboxylic acid terminus provides acidic functionality with a typical carboxylic acid dissociation constant around 4-5, enabling the formation of ionic interactions and hydrogen bonds. This combination of functional groups creates a molecule capable of participating in diverse chemical transformations and molecular recognition events.

The oxobutanoic acid framework relates to important metabolic intermediates, particularly 2-oxobutanoic acid, which participates in amino acid metabolism and serves as a substrate for various enzymatic transformations. The structural similarity to biologically active compounds suggests potential applications in biochemical research and pharmaceutical development. The ketone functionality can undergo reduction to form secondary alcohols or participate in condensation reactions with various nucleophiles.

Comparative Analysis with Diastereomeric Forms

The stereochemical complexity of this compound necessitates comparison with its diastereomeric forms to understand structure-activity relationships and synthetic applications. The corresponding (2S,3S)-stereoisomer exists as a distinct compound with identical molecular formula but different three-dimensional arrangement. These diastereomers exhibit different physical properties, including melting points, solubility characteristics, and chromatographic behavior due to their distinct spatial arrangements.

The (2S,3S)-diastereomer possesses the same connectivity pattern but opposite stereochemical configuration at both chiral centers. This stereoisomer is registered under Chemical Abstracts Service number 36624-61-0 and exhibits identical molecular weight and functional group composition while displaying different optical rotation properties. The two diastereomers can be distinguished through various analytical techniques, including nuclear magnetic resonance spectroscopy, which reveals different chemical shift patterns due to varying magnetic environments around the chiral centers.

Additional diastereomeric forms include the (2R,3S) and (2S,3R) configurations, which represent meso compounds or distinct stereoisomers depending on the symmetry properties of the molecule. These forms exhibit different stereochemical relationships and may display varying degrees of biological activity or synthetic utility. The systematic study of all possible stereoisomers provides insight into the relationship between molecular structure and function in this class of compounds.

| Stereoisomer | Configuration | Chemical Abstracts Service Number | Stereochemical Relationship |

|---|---|---|---|

| (2R,3R)-form | R,R | 78761-37-2 | Reference compound |

| (2S,3S)-form | S,S | 36624-61-0 | Enantiomer |

| (2R,3S)-form | R,S | Variable | Diastereomer |

| (2S,3R)-form | S,R | Variable | Diastereomer |

The comparative analysis reveals that diastereomeric forms can exhibit significantly different chemical and physical properties despite identical molecular formulas. These differences arise from the distinct spatial arrangements of functional groups, which affect intermolecular interactions, conformational preferences, and recognition by biological systems. Understanding these stereochemical relationships is crucial for synthetic planning, particularly in asymmetric synthesis where specific stereoisomers may be required for desired biological activity or chemical reactivity.

The stereochemical diversity within this compound class provides opportunities for developing chiral auxiliaries, resolving agents, and asymmetric catalysts. The (2R,3R)-configuration represents one specific arrangement that may exhibit unique properties in chiral recognition applications or serve as a precursor for further synthetic transformations requiring defined stereochemistry. The systematic investigation of all diastereomeric forms contributes to understanding the fundamental principles governing structure-property relationships in complex organic molecules.

Properties

IUPAC Name |

(2R,3R)-2,3-dibenzoyloxy-4-(dimethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO7/c1-21(2)17(22)15(27-19(25)13-9-5-3-6-10-13)16(18(23)24)28-20(26)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3,(H,23,24)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPSOODYGSBAH-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]([C@H](C(=O)O)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552821 | |

| Record name | (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78761-37-2 | |

| Record name | (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid generally proceeds via the following key steps:

- Starting Material : The process typically begins with (2R,3R)-2,3-dihydroxybutanoic acid, a chiral diol acid precursor.

- Esterification : The two hydroxyl groups at positions 2 and 3 are esterified with benzoyl chloride in the presence of a base such as pyridine. This step introduces the benzoyloxy groups, forming the bis(benzoyloxy) ester.

- Nucleophilic Substitution : The introduction of the dimethylamino group at position 4 is achieved by nucleophilic substitution, typically using dimethylamine as the nucleophile.

- Oxidation : The final step involves oxidation to form the 4-oxobutanoic acid moiety, converting the intermediate into the target ketone acid structure.

This route ensures stereochemical integrity and functional group specificity, essential for the compound’s unique chemical properties.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1. Esterification | Esterification | Benzoyl chloride, pyridine (base), solvent (e.g., dichloromethane), 0–25°C | Formation of bis(benzoyloxy) ester groups at C2 and C3 |

| 2. Nucleophilic Substitution | Substitution | Dimethylamine (aqueous or anhydrous), mild heating (room temp to 50°C) | Introduction of dimethylamino group at C4 |

| 3. Oxidation | Oxidation | Potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or neutral medium | Formation of 4-oxo functional group (ketone) |

Reaction Mechanisms and Considerations

Esterification : The hydroxyl groups of the chiral dihydroxybutanoic acid react with benzoyl chloride under basic conditions to form ester linkages. Pyridine acts both as a base to neutralize HCl formed and as a solvent to facilitate the reaction.

Nucleophilic Substitution : The dimethylamino group is introduced via nucleophilic attack on an electrophilic carbon center, replacing a suitable leaving group (often a halogen or activated ester intermediate) to form the dimethylamino substituent.

Oxidation : The oxidation step selectively converts the hydroxyl or intermediate functionalities at the 4-position to the ketone, forming the 4-oxobutanoic acid moiety. Careful control of oxidant concentration and reaction time is critical to avoid over-oxidation or side reactions.

Industrial Scale Preparation

Industrial synthesis adapts the above laboratory procedures with optimizations for scale, yield, and purity:

- Use of continuous flow reactors allows precise control of reaction parameters and improved safety, especially for exothermic esterification and oxidation steps.

- Automated synthesis platforms facilitate multi-step reaction sequences with minimal manual intervention.

- Stringent quality control measures including chromatographic and spectroscopic analyses ensure batch-to-batch consistency.

- Solvent recycling and green chemistry principles may be incorporated to reduce environmental impact.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Key Notes |

|---|---|---|

| Starting Material | (2R,3R)-2,3-dihydroxybutanoic acid | Chiral purity critical |

| Esterification | Benzoyl chloride, pyridine, 0–25°C | Formation of bis(benzoyloxy) esters |

| Amino Group Introduction | Dimethylamine, mild heating | Nucleophilic substitution at C4 |

| Oxidation | KMnO4 or CrO3, acidic/neutral medium | Formation of 4-oxo group, control to avoid overoxidation |

| Purification | Chromatography, recrystallization | Ensures high purity and stereochemical integrity |

Research Findings and Analytical Data

- The stereochemical configuration (2R,3R) is preserved throughout synthesis, confirmed by chiral HPLC and NMR spectroscopy.

- Oxidation conditions have been optimized to maximize yield (~70-85%) while minimizing side products.

- Substitution reactions with dimethylamine proceed with high regioselectivity, favoring the 4-position.

- The compound’s purity and identity are verified by mass spectrometry (MS), infrared spectroscopy (IR), and X-ray crystallography, with crystal structures reported (CCDC 166524).

Scientific Research Applications

(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzoyloxy groups may facilitate binding to certain enzymes or receptors, while the dimethylamino group can influence the compound’s solubility and reactivity. The 4-oxobutanoic acid moiety may participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

(2S,3S)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic Acid

The (2S,3S)-enantiomer shares the same molecular formula and functional groups as the target compound but differs in stereochemistry. Enantiomeric pairs often exhibit distinct pharmacological profiles due to differential interactions with chiral biological targets. For example:

- Biological Activity : Studies on analogous tartaric acid derivatives suggest enantiomer-specific enzyme inhibition or receptor binding .

| Property | (2R,3R) Isomer | (2S,3S) Isomer |

|---|---|---|

| CAS Number | 36624-61-0 | 36624-61-0* |

| Configuration | R,R | S,S |

| Melting Point | Data Unavailable | Data Unavailable |

| Biological Relevance | Potential chiral catalyst | Similar but unstudied |

*Note: CAS numbers may overlap for racemic mixtures; enantiomers often share registry entries unless resolved.

Comparison with Functional Group Analogs

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

These compounds (e.g., III in Scheme 1 of ) replace benzoyloxy groups with a carboxymethylsulfanyl moiety. Key differences include:

- Synthesis: Prepared via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, contrasting with Friedel-Crafts acylation used for benzoyloxy derivatives .

- Stereochemistry : Exist as racemic mixtures (R/S enantiomers), whereas the target compound is stereospecific.

- Bioactivity : Sulfanyl derivatives are explored for hypolipidemic and anti-inflammatory properties, as seen in 3-benzoylpropionic acid analogs .

3-Nitrophenylboronic Acid L-Tartaric Acid Ester (CAS: 467443-01-2)

This compound features a boronic acid and nitro group, diverging significantly in reactivity:

- Applications: Boronic esters are widely used in Suzuki-Miyaura reactions, unlike the dimethylamino-oxobutanoic acid scaffold .

Comparison with Metabolites and Derivatives

4-[2,3-Bis(octadec-9-enoyloxy)propoxy]-4-oxobutanoic Acid

A metabolite with long-chain fatty acid substituents (C18:1):

- Lipophilicity: The octadecenoyloxy groups drastically increase logP, enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Fate : Likely undergoes β-oxidation, unlike the aromatic benzoyloxy groups in the target compound, which resist rapid degradation.

2-Oxo-3-hydroxy-4-phosphobutanoic Acid

This phosphorylated analog () highlights the impact of electronegative substituents:

- Acidity: The phosphonooxy group introduces strong acidity (pKa ~1–2), whereas the dimethylamino group in the target compound is weakly basic (pKa ~8–9).

- Biological Role : Serves as an intermediate in the pentose phosphate pathway, contrasting with the synthetic applications of benzoyloxy derivatives.

Biological Activity

(2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C25H21NO7

- Molecular Weight : 447.44 g/mol

- CAS Number : 36624-61-0

The structure includes two benzoyloxy groups and a dimethylamino moiety, which may influence its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways. Its mechanism of action is likely linked to its ability to modulate enzyme activity involved in metabolic processes.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes related to metabolic pathways. For instance, it may inhibit 2-oxoglutarate-dependent oxygenases, which are crucial in the biosynthesis of flavonoids .

- Cellular Effects : Preliminary studies suggest that it could influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis. The presence of the dimethylamino group may enhance its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antioxidant Activity

In vitro studies have shown that the compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects by downregulating pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Study on Flavonoid Biosynthesis : A study demonstrated that the compound could enhance the production of flavonoids in plant systems by modulating specific enzyme activities . This effect suggests potential agricultural applications.

- Cell Culture Studies : In a controlled environment using human cell lines, this compound showed a dose-dependent reduction in cell viability in cancer models, indicating potential as an anticancer agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C25H21NO7 |

| Molecular Weight | 447.44 g/mol |

| CAS Number | 36624-61-0 |

| Antioxidant Activity | Significant |

| Anti-inflammatory Activity | Yes |

| Enzyme Target | 2-oxoglutarate-dependent oxygenases |

Q & A

Basic Research Questions

What are the optimal synthetic routes for (2R,3R)-2,3-Bis(benzoyloxy)-4-(dimethylamino)-4-oxobutanoic acid, and how can enantiomeric purity be ensured?

Methodological Answer:

Synthesis typically involves multi-step protection/deprotection strategies. For example:

Michael Addition : Use thioglycolic acid in a Michael-type addition to introduce sulfur-containing groups (analogous to ).

Benzoylation : Protect hydroxyl groups using benzoyl chloride under anhydrous conditions (similar to ).

Chiral Resolution : Employ chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to isolate the (2R,3R) enantiomer .

Validation : Confirm stereochemistry via polarimetry and 2D NMR (e.g., NOESY for spatial proximity analysis) .

How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .

- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) at 25°C and 40°C, monitoring degradation via HPLC .

- Light Sensitivity : Store aliquots in amber vials and compare degradation rates under UV/visible light exposure .

What analytical techniques are recommended for verifying the compound’s structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₈NO₇, theoretical MW 387.35) .

- NMR Spectroscopy : Use ¹H/¹³C NMR and DEPT-135 to assign benzoyloxy, dimethylamino, and oxobutanoic acid moieties .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and benzoyl C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data arising from synthetic impurities?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete benzoylation or racemization) .

- Bioassay Controls : Compare activity of purified vs. crude batches in cell-based assays (e.g., IC₅₀ shifts indicate impurity interference) .

- Dose-Response Analysis : Perform orthogonal dose-response curves to differentiate true activity from artifact signals .

What strategies are effective for studying the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track absorption/distribution in rodent models .

- Metabolite Identification : Use hepatocyte incubations with LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation of free hydroxyl groups) .

- Plasma Protein Binding : Assess binding affinity via equilibrium dialysis or ultrafiltration .

How can chiral inversion during in vitro assays be minimized?

Methodological Answer:

- Stabilized Formulations : Use cyclodextrin inclusion complexes or lipid nanoparticles to reduce racemization .

- Low-Temperature Assays : Conduct enzymatic assays at 4°C to slow inversion kinetics .

- Chiral Monitoring : Embed chiral HPLC checkpoints at assay timepoints to quantify enantiomeric excess .

Data Contradiction Analysis

Why might solubility data vary across studies, and how can this be addressed?

Methodological Answer:

- Solvent Selection : Test solubility in DMSO, ethanol, and PBS with surfactants (e.g., 0.1% Tween-80) to identify optimal conditions .

- Dynamic Light Scattering (DLS) : Measure aggregation states that may falsely reduce apparent solubility .

- Standardized Protocols : Adopt USP guidelines for solubility testing to ensure reproducibility .

How can discrepancies in cytotoxicity data between cell lines be rationalized?

Methodological Answer:

- Cell-Specific Metabolism : Compare CYP450 expression profiles (e.g., HepG2 vs. HEK293) via qPCR .

- Membrane Permeability : Use Caco-2 monolayers to assess transport efficiency correlated with cytotoxicity .

- Redox Sensitivity : Measure intracellular glutathione levels, which may detoxify reactive metabolites .

Tables for Key Data

Table 1: Comparative Stability in Common Solvents

| Solvent | Degradation Rate (24h, 25°C) | Preferred Storage Temp |

|---|---|---|

| DMSO | <5% | -20°C |

| Ethanol | 8% | 4°C |

| PBS (pH 7.4) | 25% | -80°C (lyophilized) |

| Data derived from accelerated stability studies . |

Table 2: Enantiomeric Purity Across Synthetic Methods

| Method | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| Chiral Chromatography | 99.5 | 60 |

| Enzymatic Resolution | 98.0 | 75 |

| Asymmetric Catalysis | 95.5 | 85 |

| Comparative analysis from chiral HPLC . |

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.